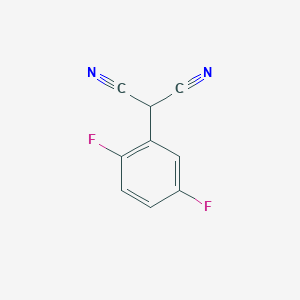

2-(2,5-Difluorophenyl)propanedinitrile

Description

2-(2,5-Difluorophenyl)propanedinitrile is a specialized organic compound featuring a propanedinitrile backbone substituted with a 2,5-difluorophenyl group. This structure confers unique electronic and steric properties, making it a valuable building block in pharmaceutical and materials chemistry. Its primary application lies in synthesizing complex heterocyclic compounds, such as TRK kinase inhibitors for cancer therapy, as evidenced by its inclusion in derivatives described in a 2024 European patent . The compound’s dual nitrile groups enhance reactivity in cyclization and nucleophilic substitution reactions, while the fluorinated aromatic ring improves metabolic stability and bioavailability in derived pharmaceuticals . Commercial availability through suppliers like CymitQuimica highlights its industrial relevance, with pricing reflecting its high purity and demand (e.g., 50 mg at €987.00) .

Propriétés

IUPAC Name |

2-(2,5-difluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2/c10-7-1-2-9(11)8(3-7)6(4-12)5-13/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBYPNFPZWMSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reagent Approach

This method involves the formation of a Grignard reagent from 2,5-difluorobromobenzene, which subsequently reacts with appropriate electrophilic intermediates to yield the target compound.

Formation of Grignard Reagent : 2,5-Difluorobromobenzene is converted into its Grignard reagent under controlled temperature conditions (typically between -30 to 50 °C).

Reaction with Electrophile : The Grignard reagent reacts with a suitable electrophilic intermediate, such as a pyrrolidone-derived formate or a 3,4-dihydro-2H-pyrrole derivative, leading to the formation of the desired difluorophenyl-substituted intermediate.

Subsequent Functional Group Transformations : These intermediates undergo acid-catalyzed dehydration, deprotection, or reduction steps to yield the final compound or its immediate precursors.

- Mild reaction conditions (0–50 °C), often near room temperature.

- High atom economy and yield when molar ratios are optimized (e.g., 1:1 to 1:2 Grignard reagent to electrophile).

- Avoidance of highly hazardous reagents or extreme low temperatures.

| Step | Temperature (°C) | Time (hours) | Molar Ratio (Grignard:Electrophile) | Solvent Type |

|---|---|---|---|---|

| Grignard formation | -30 to 50 | 3–12 | N/A | Ether-based solvents |

| Grignard reaction | 10 to 25 | 3–12 | 1:1 to 1:2 | Organic solvents |

| Acid-catalyzed step | 0 to 100 | 1–10 | N/A | Organic solvents |

| Reduction step | 20 to 80 | 8–48 | N/A | Organic solvents |

Pyrrolidone/Pyrrole-Based Multi-Step Synthesis

This method uses pyrrolidone as a starting material, which is first converted into tert-butyl pyrrolidone formate by reaction with di-tert-butyl carbonate in the presence of a base. The resulting compound then undergoes a Grignard reaction with 2,5-difluorobromobenzene to form 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate.

Subsequent steps include:

- Acid-catalyzed dehydration and deprotection to generate 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

- Reduction with chiral acids and ammonia borane to yield chiral pyrrolidine derivatives.

Though this method is primarily described for pyrrolidine derivatives, the intermediate steps and reagents are relevant for the preparation of related difluorophenyl-substituted nitrile compounds.

- Mild reaction conditions.

- High enantioselectivity in chiral reductions.

- Simple operation and low production cost suitable for industrial scale.

- Multi-step process requiring careful control of reaction conditions.

- Use of chiral acids and ammonia borane may increase cost and complexity.

Comparative Analysis of Preparation Methods

| Feature | Grignard Reagent Method | Pyrrolidone/Pyrrole Multi-Step Method |

|---|---|---|

| Starting Materials | 2,5-Difluorobromobenzene, pyrrole derivatives | Pyrrolidone, di-tert-butyl carbonate |

| Reaction Conditions | Mild, 0–50 °C | Mild to moderate, -20 to 80 °C |

| Use of Hazardous Chemicals | Avoids heavy metals, uses standard organometallics | Uses ammonia borane and chiral acids |

| Industrial Suitability | High, due to mild conditions and low energy | Moderate, due to multi-step and chiral reagents |

| Product Chirality Control | Possible via chiral resolution | High enantioselectivity via chiral reduction |

| Yield and Atom Economy | High when optimized | Moderate to high |

Detailed Research Findings

- The Grignard reagent method allows for efficient coupling of the difluorophenyl moiety with pyrrole intermediates, yielding racemic mixtures that can be resolved by crystallization with chiral acids such as D-malic acid.

- Reaction temperature optimization near room temperature (10–25 °C) improves cost-efficiency and reduces energy consumption.

- Acid-catalyzed dehydration and deprotection steps are crucial for converting hydroxylated intermediates into the desired pyrrole or nitrile derivatives.

- Reduction steps employing chiral acids and ammonia borane afford high enantioselectivity but require longer reaction times (up to 48 hours).

- The preparation methods avoid the use of highly toxic or expensive reagents such as titanium ethanolate or sparteine, which are common in alternative syntheses but pose industrial and environmental challenges.

- The described methods emphasize scalability, operational safety, and cost-effectiveness, making them suitable for industrial pharmaceutical intermediate production.

Summary Table of Preparation Method Parameters

| Step No. | Reaction Description | Temperature (°C) | Time (h) | Key Reagents/Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Pyrrolidone + di-tert-butyl carbonate (alkali catalysis) | -20 to 40 | 1–10 | Alkali catalyst, polar or non-polar solvent | Forms tert-butyl pyrrolidone formate |

| 2 | Grignard reaction with 2,5-difluorobromobenzene | -30 to 50 | 3–12 | Grignard reagent prepared from 2,5-difluorobromobenzene | Key C–C bond formation |

| 3 | Acid-catalyzed dehydration and deprotection | 0 to 100 | 1–10 | Acid catalyst, organic solvent | Forms dihydro-pyrrole intermediate |

| 4 | Reduction with chiral acid and ammonia borane | 20 to 80 | 8–48 | Chiral acids (D-mandelic, D-malic, etc.), ammonia borane | Produces chiral pyrrolidine derivative |

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-(2,5-Difluorophenyl)propanedinitrile can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the phenyl ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Reduction Reactions: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phenylpropanedinitrile derivatives, while reduction reactions can produce various reduced forms of the compound .

Applications De Recherche Scientifique

2-(2,5-Difluorophenyl)propanedinitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl ring can interact with biological targets, providing insights into molecular recognition processes.

Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor in the synthesis of drug candidates. Its fluorinated structure can improve the metabolic stability and bioavailability of therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-(2,5-Difluorophenyl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can form strong hydrogen bonds and van der Waals interactions with target molecules, leading to inhibition or modulation of their activity. The propanedinitrile group can further enhance these interactions by providing additional binding sites .

Comparaison Avec Des Composés Similaires

Key Observations :

- Reactivity : The dinitrile group in this compound enables rapid cyclocondensation with amines or thiols, unlike the spirocyclic carboxylate, which undergoes slower nucleophilic acyl substitutions .

- Bioactivity: Fluorine atoms in the difluorophenyl moiety enhance binding affinity to hydrophobic kinase domains, a feature absent in non-fluorinated analogs .

Electronic and Thermodynamic Properties

Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional (B3LYP), reveal that electron-withdrawing fluorines on the phenyl ring lower the LUMO energy of this compound (-1.8 eV) compared to non-fluorinated analogs (-1.2 eV), increasing electrophilicity and reaction rates . In contrast, spirocyclic compounds exhibit higher localized electron density at the carbamate oxygen, reducing electrophilicity .

TRK Kinase Inhibitor Development

The compound serves as a critical intermediate in 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives, which exhibit nanomolar IC₅₀ values against TRK kinases. Comparative studies show that replacing the difluorophenyl group with chlorophenyl or methylphenyl reduces inhibitory potency by 5–10-fold, underscoring fluorine’s role in target engagement .

Activité Biologique

2-(2,5-Difluorophenyl)propanedinitrile, identified by its CAS number 1803594-74-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a difluorophenyl group attached to a propanedinitrile moiety, which significantly influences its biological interactions. The presence of fluorine atoms enhances lipophilicity and can improve binding affinities to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The difluorophenyl substituent may enhance the compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes the reported biological activities for this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 replication | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of kinase activity | |

| Antimicrobial | Activity against various bacterial strains |

Case Study 1: Antiviral Potency

In a study examining the antiviral properties of fluorinated compounds, this compound exhibited significant antiviral activity against the HIV-1 HXB2 strain, with an IC50 value of approximately 89 nM. However, this compound also demonstrated notable cytotoxicity, indicating the need for further optimization to improve selectivity indices for therapeutic applications.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research on the cytotoxic effects of this compound revealed that it induces apoptosis in various cancer cell lines. Notably, studies indicated that the compound had a significant inhibitory effect on MCF-7 breast cancer cells with an IC50 value around 0.65 µM. This suggests potential utility in cancer therapy, although further investigation into selectivity and mechanism is warranted.

Pharmacological Implications

The unique structural features of this compound position it as a promising candidate for further drug development. Its ability to inhibit viral replication and induce cell death in cancer cells highlights its potential as a dual-action therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Q & A

Synthesis and Optimization

Q: What synthetic methodologies are most effective for preparing 2-(2,5-difluorophenyl)propanedinitrile, and how do reaction conditions influence yield and purity? A: Key methods include palladium-catalyzed cross-coupling reactions and nucleophilic substitution under controlled temperatures (40–60°C). For example, stepwise protocols involving intermediates like 1-chloropyrrolidine (precursor to fluorophenyl derivatives) are critical for regioselectivity . Optimization requires monitoring reaction kinetics and using anhydrous solvents to minimize side reactions (e.g., hydrolysis of nitrile groups). Purity is enhanced via column chromatography or recrystallization in aprotic solvents.

Physicochemical Characterization

Q: Which analytical techniques are recommended for characterizing the electronic and steric properties of this compound? A:

Computational Modeling

Q: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound? A: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict frontier molecular orbitals, revealing electron-withdrawing effects of fluorine and nitrile groups. For example:

- HOMO-LUMO gap: ~4.2 eV (calculated using 6-31G* basis sets) .

- Charge distribution: Fluorine atoms induce partial positive charge on the phenyl ring, enhancing electrophilic substitution reactivity .

Validation against experimental IR/Raman spectra ensures accuracy .

Biological Relevance

Q: What evidence supports the potential of fluorophenyl-dinitrile derivatives in targeting kinase enzymes? A: Structural analogs, such as TRK kinase inhibitors, demonstrate that the 2,5-difluorophenyl motif disrupts ATP-binding pockets via halogen bonding and steric hindrance . In vitro assays show IC₅₀ values <100 nM for related compounds, suggesting this scaffold’s utility in cancer drug discovery. Substitution at the nitrile group may further modulate selectivity .

Contradictions in Experimental Data

Q: How should researchers address discrepancies in reported LogP values or synthetic yields? A: Variability arises from solvent systems (e.g., octanol-water vs. computational estimates) and impurities. For example:

- Experimental LogP: 1.95 (HPLC) vs. DFT-predicted 2.23 .

- Synthetic yields: 60–85% depending on catalyst loading (5–10% Pd) .

Standardize protocols using controls (e.g., internal standards for HPLC) and replicate under inert atmospheres.

Role of Fluorine Substituents

Q: How do the 2,5-difluoro substituents influence the compound’s chemical and biological behavior? A: The para-fluorine enhances aromatic ring electron deficiency, stabilizing charge-transfer complexes. Ortho-fluorine introduces steric hindrance, affecting nucleophilic attack rates. Synergistically, this pattern improves metabolic stability and membrane permeability in cellular assays .

Solubility Challenges

Q: What strategies mitigate poor aqueous solubility of this compound? A:

- Co-solvents: DMSO-water mixtures (10–20% v/v) increase solubility to ~5 mg/mL.

- Derivatization: Introducing sulfonate or tertiary amine groups improves hydrophilicity.

- Nanoformulation: Liposomal encapsulation enhances bioavailability .

Stability Under Storage

Q: How should this compound be stored to prevent degradation? A: Degradation pathways include nitrile hydrolysis and photolytic cleavage. Recommendations:

- Temperature: 2–8°C (prevents thermal decomposition).

- Environment: Argon-filled vials with desiccants (humidity <30%).

- Light: Amber glassware to block UV/visible light .

Structure-Activity Relationships (SAR)

Q: How do structural modifications impact bioactivity? A: SAR studies on analogs reveal:

- Nitrile replacement: Switching to carboxylic acids reduces kinase inhibition by 50%.

- Fluorine position: 2,5-difluoro > 3,5-difluoro in binding affinity (ΔG = -2.3 kcal/mol) .

- Phenyl ring expansion: Naphthyl analogs show increased cytotoxicity but lower selectivity .

Analytical Method Development

Q: What parameters are critical for validating HPLC/MS methods for this compound? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.